

Spectroscopic and Synthetic Profile of 1-(Bromomethyl)-4-(methylsulfonyl)benzene: A Technical Guide

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Compound of Interest

Compound Name: 1-(Bromomethyl)-4-(methylsulfonyl)benzene

Cat. No.: B1295055

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile reagent, **1-(Bromomethyl)-4-(methylsulfonyl)benzene**. This compound serves as a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its bifunctional nature, featuring a reactive bromomethyl group and an electron-withdrawing methylsulfonyl moiety, makes it a valuable intermediate for introducing the 4-(methylsulfonyl)benzyl group into target molecules. This guide presents available spectroscopic data to aid in the identification and characterization of this compound and details a common synthetic route.

Spectroscopic Data

The following tables summarize the available spectroscopic data for **1-(Bromomethyl)-4-(methylsulfonyl)benzene**. Due to the limited availability of complete experimental spectra for this specific compound in public databases, data from closely related structural analogs are included for comparative purposes where necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment	Data Source
7.95	Doublet (d)	8.4	2H	Aromatic (H-2, H-6)	Experimental Data
7.61	Doublet (d)	8.4	2H	Aromatic (H-3, H-5)	Experimental Data
4.53	Singlet (s)	-	2H	-CH ₂ Br	Experimental Data
3.08	Singlet (s)	-	3H	-SO ₂ CH ₃	Experimental Data

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Analog-Based)

Note: Experimental ¹³C NMR data for **1-(Bromomethyl)-4-(methylsulfonyl)benzene** is not readily available. The following are predicted values and data from a structurally similar compound, 4-Methylbenzyl bromide, for reference.

Chemical Shift (δ) ppm	Assignment (Predicted for Target)	Data Source
~145	C-4 (ipso to -SO ₂ CH ₃)	Prediction
~139	C-1 (ipso to -CH ₂ Br)	Prediction
~130	C-3, C-5	Prediction
~128	C-2, C-6	Prediction
~44	-SO ₂ CH ₃	Prediction
~32	-CH ₂ Br	Prediction

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data (Analog-Based)

Note: An experimental FT-IR spectrum for **1-(Bromomethyl)-4-(methylsulfonyl)benzene** is not readily available. The following table lists characteristic absorption bands based on the functional groups present and data from a similar compound, 4-(Bromomethyl)benzenesulfonyl chloride.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-3100	Medium-Weak	Aromatic C-H Stretch
~2900-3000	Weak	Aliphatic C-H Stretch (-CH ₂ -, -CH ₃)
~1590, ~1480	Medium-Weak	Aromatic C=C Stretch
~1320, ~1150	Strong	Asymmetric and Symmetric SO ₂ Stretch
~1210	Strong	C-Br Stretch
~820	Strong	p-Disubstituted Benzene C-H Bend (out-of-plane)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Predicted)

Note: The following data is based on predicted fragmentation patterns for **1-(Bromomethyl)-4-(methylsulfonyl)benzene** under Electron Ionization (EI).

m/z	Proposed Fragment Ion
248/250	[M] ⁺ (Molecular ion with Br isotopes)
169	[M - Br] ⁺
155	[M - SO ₂ CH ₃] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of **1-(Bromomethyl)-4-(methylsulfonyl)benzene** are provided below.

Synthesis of **1-(Bromomethyl)-4-(methylsulfonyl)benzene**

A common route for the synthesis of **1-(Bromomethyl)-4-(methylsulfonyl)benzene** involves the bromination of (4-(methylsulfonyl)phenyl)methanol.

Materials:

- (4-(methylsulfonyl)phenyl)methanol
- Triethylamine
- Methanesulfonyl chloride
- Lithium bromide
- Acetone
- Dichloromethane
- Anhydrous sodium sulfate
- Water

Procedure:

- A solution of (4-(methylsulfonyl)phenyl)methanol (1.0 eq) and triethylamine (1.5 eq) in acetone is cooled to 0 °C.
- Methanesulfonyl chloride (1.2 eq) is added dropwise to the stirred solution at 0 °C. The mixture is stirred for 30 minutes at this temperature.
- The reaction mixture is filtered, and lithium bromide (5.0 eq) is added to the filtrate at 0 °C.

- The resulting mixture is stirred at 0 °C for 5 minutes and then allowed to warm to room temperature, with stirring continued for 1.5 hours.
- The mixture is filtered again, and the filtrate is concentrated under reduced pressure.
- The residue is diluted with water and extracted with dichloromethane.
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield **1-(bromomethyl)-4-(methylsulfonyl)benzene** as a white solid.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

- Sample Preparation: A small amount of the purified solid is dissolved in deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Spectra are recorded on a 300 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition: Standard acquisition parameters are used, typically with a 90° pulse and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: Proton-decoupled spectra are acquired to obtain singlets for each unique carbon atom.

FT-IR Spectroscopy:

- Sample Preparation: A thin film of the solid sample is prepared on a potassium bromide (KBr) plate by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying the solution to the plate, and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disc.
- Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
- Acquisition: The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

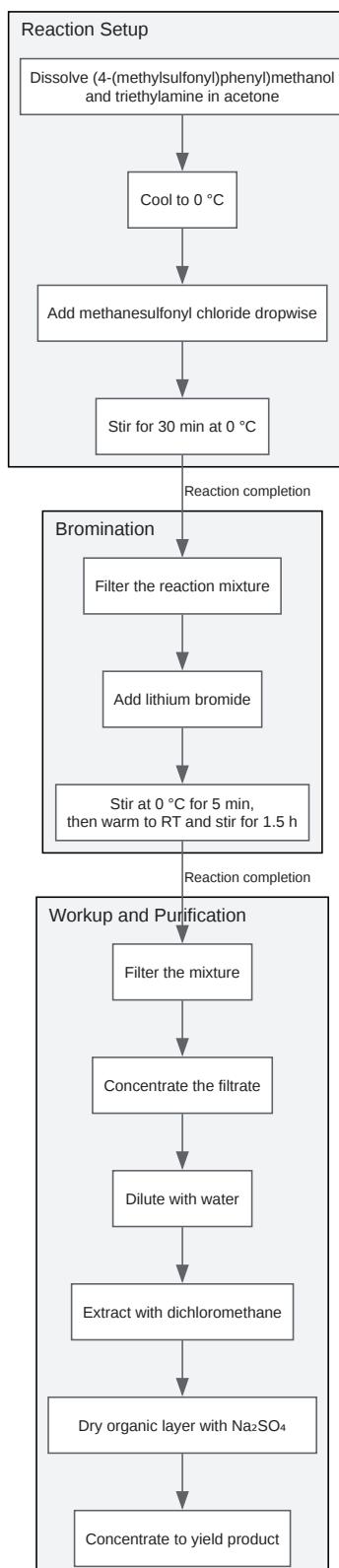
Mass Spectrometry:

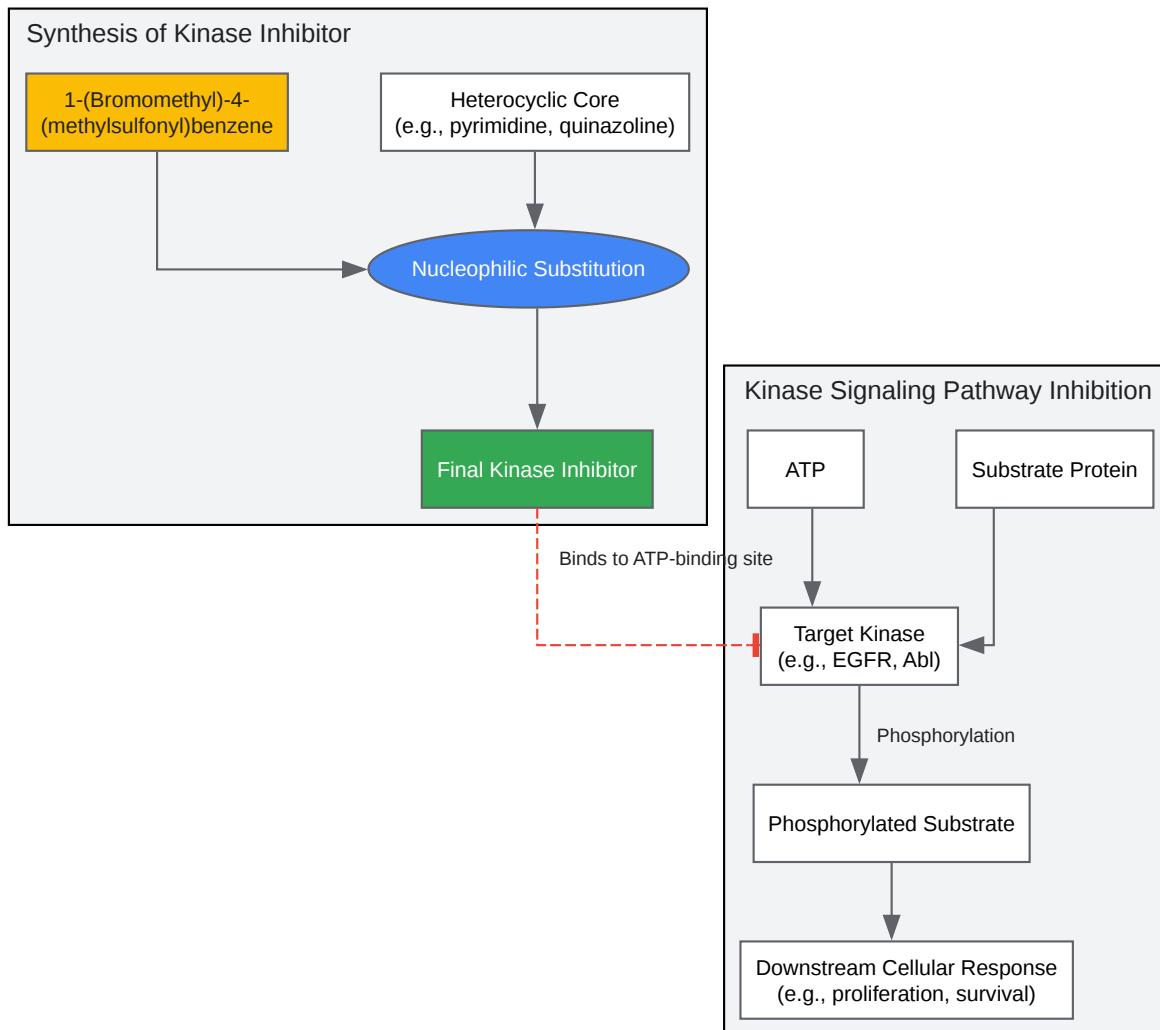
- **Instrumentation:** An Electron Ionization Mass Spectrometer (EI-MS) is used for analysis.
- **Sample Introduction:** The sample is introduced via a direct insertion probe or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.
- **Ionization:** The sample is ionized using a standard electron energy of 70 eV.
- **Analysis:** The resulting fragments are separated by a mass analyzer (e.g., quadrupole) and detected to generate the mass spectrum.

Visualizations

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of **1-(Bromomethyl)-4-(methylsulfonyl)benzene**.





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